Cyclohexanone, 2,2,5-trimethyl-6-(2-methyl-1-oxopropyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Isobutyrylcyclohexanone involves the reaction of isobutyryl chloride with cyclohexanone or 1-morpholinocyclohexene in the presence of triethylamine and chloroform. The reaction mixture is stirred at room temperature overnight and then refluxed with a 20% HCl solution .
Industrial Production Methods
In industrial settings, the compound can be produced through the acid-catalyzed reaction of cyclohexanone with tert-butyl alcohol .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyrylcyclohexanone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) are often used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-Isobutyrylcyclohexanone is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the preparation of biologically active compounds.
Medicine: It is a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism by which 2-Isobutyrylcyclohexanone exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor to bioactive molecules that interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2,2,6-trimethyl-: This compound has a similar structure but differs in the position of the methyl groups.
Cyclohexanone, 2-methyl-: Another similar compound with a single methyl group substitution.
Uniqueness
2-Isobutyrylcyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in specialized synthetic applications .
Properties
CAS No. |
834900-46-8 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2,2,5-trimethyl-6-(2-methylpropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-8(2)11(14)10-9(3)6-7-13(4,5)12(10)15/h8-10H,6-7H2,1-5H3 |
InChI Key |
PJCSSJPDFHVOLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1C(=O)C(C)C)(C)C |
Origin of Product |
United States |
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